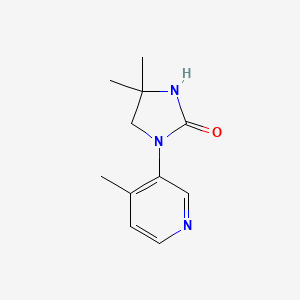
NSC 407534
Descripción general
Descripción
NSC 407534 is an organic compound with the molecular formula C9H15NO2. It is a carboxylic acid derivative that contains a cyano group and an isopropyl group attached to the same carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
NSC 407534 can be synthesized through several methods. One common approach involves the nucleophilic attack by cyanide ion on an alkyl halide, followed by hydrolysis of the resulting nitrile. For example, the reaction of isopropyl bromide with sodium cyanide in the presence of a suitable solvent can yield the corresponding nitrile, which can then be hydrolyzed to form the carboxylic acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar principles. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
NSC 407534 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the cyano group.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
NSC 407534 has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carboxylic acids and nitriles.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which NSC 407534 exerts its effects involves interactions with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with other molecules. These interactions can influence the compound’s reactivity and its role in chemical and biological processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Cyano-2-methylpropanoic acid: Similar structure but lacks the isopropyl group.
2-Cyano-2-ethylbutanoic acid: Contains an ethyl group instead of an isopropyl group.
2-Cyano-2-phenylpropanoic acid: Contains a phenyl group instead of an isopropyl group.
Uniqueness
NSC 407534 is unique due to the presence of both a cyano group and an isopropyl group on the same carbon atom. This structural feature imparts distinct reactivity and properties compared to other similar compounds .
Propiedades
Número CAS |
866-29-5 |
|---|---|
Fórmula molecular |
C9H15NO2 |
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
2-cyano-3-methyl-2-propan-2-ylbutanoic acid |
InChI |
InChI=1S/C9H15NO2/c1-6(2)9(5-10,7(3)4)8(11)12/h6-7H,1-4H3,(H,11,12) |
Clave InChI |
UGKAGYIWOQXPKP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C#N)(C(C)C)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N,N-Bis(4-methylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B8509794.png)





